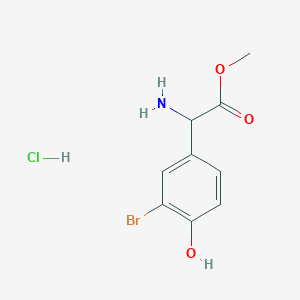

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3.ClH/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBZPTHJAGVELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)O)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the bromine atom can produce a dehalogenated compound .

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is used in the development of various chemical intermediates essential for pharmaceutical formulations.

- Reagent in Analytical Chemistry : Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is employed as a reagent in analytical methods, particularly in spectroscopic analysis and chromatography.

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit microbial growth and reduce inflammation markers in vitro .

- Mechanism of Action : The compound likely interacts with specific molecular targets, modulating receptor activity or enzyme functions. Such interactions can lead to significant biological effects, including inhibition of cell proliferation and modulation of inflammatory responses.

Medicine

- Therapeutic Potential : Ongoing studies are investigating the potential therapeutic applications of this compound in treating various diseases, including cancer and neurodegenerative disorders. Its derivatives have shown promising results against cancer cell lines like HCT-116 and HeLa, with some exhibiting IC50 values comparable to established chemotherapeutics .

Anticancer Activity

A series of derivatives based on methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate were synthesized and evaluated for their antiproliferative effects on cancer cell lines:

| Compound Derivative | Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|---|

| Derivative A | HCT-116 | 0.5 | Comparable to doxorubicin |

| Derivative B | HeLa | 0.8 | Comparable to doxorubicin |

These findings suggest that modifications to the base structure can enhance anticancer efficacy.

Neuroprotective Effects

In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the bromine and hydroxyl groups in the compound’s structure allows for specific interactions with target molecules, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 3-bromo-4-hydroxyphenyl substituent, which distinguishes it from analogs with para-substituted halogens, alkyl groups, or alternative ester chains. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate Hydrochloride and Analogues

Physicochemical and Reactivity Differences

- The hydroxyl group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., phosphorylation) .

- Ester Chain Impact: Ethyl esters (e.g., Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in biological systems .

Biological Activity

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in drug development. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies that highlight its efficacy.

- Molecular Formula : C9H10BrClNO3

- Molecular Weight : 245.07 g/mol

- Structure : The compound features a bromo-substituted aromatic ring and an acetate moiety, which are crucial for its biological interactions.

Target Interactions

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate interacts with biological targets primarily through halogen bonding, a characteristic of many brominated compounds. This interaction can lead to significant structural and functional changes at the molecular level, impacting various biochemical pathways.

Biochemical Pathways

The compound is involved in halogenation reactions that may influence metabolic processes. Its ability to form weak bonds with Lewis bases enhances its reactivity and potential as a therapeutic agent.

Pharmacokinetics

- Absorption : The compound demonstrates high gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Permeability : It is capable of crossing the BBB, making it a candidate for central nervous system-targeted therapies.

- Storage Conditions : To maintain stability, it should be stored in a dry environment at temperatures between 2°C and 8°C.

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Cytotoxicity and Antiproliferative Effects

Research has demonstrated that related compounds possess cytotoxic effects on cancer cell lines. For example, structural analogs have exhibited low nanomolar antiproliferative activity against HeLa and MCF-7 cells, indicating that methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate may also have similar properties .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction parameters for Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted phenylacetic acids) in polar solvents like ethanol or methanol. Key parameters include:

- Temperature : Maintain reflux conditions (70–80°C) to ensure reaction completion.

- Base : Use triethylamine or similar bases to facilitate esterification/amination.

- Purification : Recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) ensures high purity (>95%) .

- Critical Note : Bromine and hydroxy substituents require inert atmospheres to prevent oxidation during synthesis .

Q. Which analytical techniques are recommended for verifying structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic substitution patterns (e.g., bromo at C3, hydroxy at C4) and ester/amine functionalities.

- HPLC : Quantifies purity; use C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H⁺] at m/z 294.56) .

Advanced Research Questions

Q. How do the bromo and hydroxy substituents influence reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in SNAr reactions. Reactivity is enhanced by electron-withdrawing hydroxy at C4, which activates the aromatic ring.

- Hydroxy Group : Requires protection (e.g., acetylation) during reactions with strong bases to avoid side reactions.

- Example : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives; optimize using Pd(PPh₃)₄ in THF/Na₂CO₃ .

Q. What computational strategies are used to predict biological activity, and how do structural analogs compare?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The bromo-hydroxy motif shows higher binding affinity than chloro or methoxy analogs.

- MD Simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes.

- SAR Studies : Fluorine substitution (e.g., 4-fluoro analogs) reduces metabolic stability compared to bromo-hydroxy derivatives .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor agonism) be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across concentrations (1 nM–100 µM) to clarify biphasic effects.

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers; biological activity often varies by stereochemistry.

- Off-Target Screening : Phospholipid affinity assays (e.g., SPR) identify nonspecific binding .

Experimental Design & Data Analysis

Q. What strategies mitigate instability of the hydroxy group during long-term storage or reactions?

- Methodological Answer :

- Protection : Acetylation (acetic anhydride/pyridine) or silylation (TBSCl) prevents oxidation.

- Storage : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to limit light/thermal degradation.

- Stability Assays : Monitor via TLC or HPLC at intervals (0, 7, 30 days) .

Q. How are reaction yields optimized when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer; residence time <30 min reduces side products.

- Solvent Selection : Switch from ethanol to DMF for higher solubility of intermediates.

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% via ligand optimization (e.g., XPhos) .

Comparative Analysis & Mechanistic Studies

Q. How does the bromo-hydroxy substitution pattern affect electronic properties compared to chloro or methoxy analogs?

- Methodological Answer :

- DFT Calculations : Gaussian 09 simulations show bromo-hydroxy has a lower LUMO energy (-1.2 eV) than chloro analogs (-0.9 eV), enhancing electrophilicity.

- Hammett Constants : σₚ values (Br: +0.23, OH: -0.37) indicate mixed electronic effects, balancing activation/deactivation for regioselective reactions .

Q. What mechanistic insights explain unexpected byproducts in amidation or ester hydrolysis reactions?

- Methodological Answer :

- LC-MS Tracking : Identify intermediates (e.g., methyl ester hydrolysis to carboxylic acid).

- Kinetic Isotope Effects : Deuterated solvents (D₂O) reveal rate-determining steps (e.g., proton transfer in hydrolysis).

- Side Reactions : Bromine displacement by nucleophiles (e.g., OH⁻) forms dihydroxy byproducts; suppress via pH control (pH 6–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.